(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring an amino group and two chlorine atoms on a phenyl ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorophenylacetone.
Reduction: The ketone group of 2,5-dichlorophenylacetone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an amine source like ammonia or an amine derivative under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary or tertiary amines
Substitution: Phenyl derivatives with substituted groups
Scientific Research Applications
(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group and the dichlorophenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure can result in different pharmacological profiles and applications compared to its analogs.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
STYDCQMXBCWDBR-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O |
Origin of Product |
United States |
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